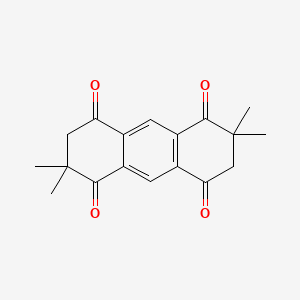
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone is a complex organic compound with a unique structure that includes multiple methyl groups and a tetrone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and functionalization to introduce the tetramethyl groups and the tetrone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the tetrone core, leading to the formation of hydroquinone derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2,6,6-Tetramethyl-2,3,6,7-tetrahydroanthracene-1,4,5,8-tetrone include:
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in various chemical reactions.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone used as a ligand in coordination chemistry.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: A cyclic siloxane used in the synthesis of advanced materials.
Uniqueness
What sets this compound apart is its unique tetrone core and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
96493-78-6 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
3,3,7,7-tetramethyl-2,6-dihydroanthracene-1,4,5,8-tetrone |
InChI |
InChI=1S/C18H18O4/c1-17(2)7-13(19)9-6-12-10(5-11(9)15(17)21)14(20)8-18(3,4)16(12)22/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
PWXFRCSNIOVIGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2=CC3=C(C=C2C1=O)C(=O)CC(C3=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
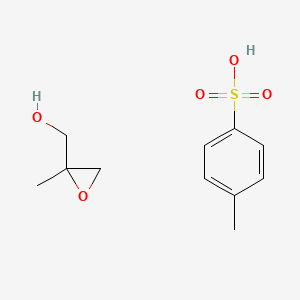
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
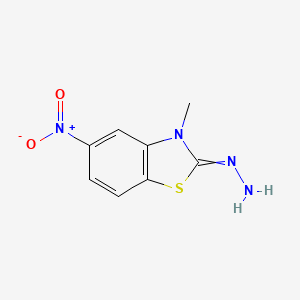
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
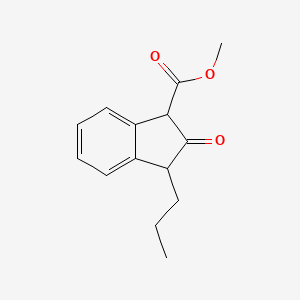
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
![4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14335564.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
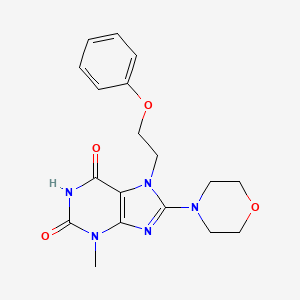
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)

